molecular formula C15H15NO2S B5300494 N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5300494
M. Wt: 273.4 g/mol
InChI Key: PGXLZQKXFSUUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide, also known as ATAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ATAA is a member of the acetamide family and has a molecular weight of 311.42 g/mol.

Mechanism of Action

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide exerts its therapeutic effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide also modulates the activity of neurotransmitters, such as GABA, which leads to the reduction of neuronal excitability. Additionally, N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic animals.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide is also readily soluble in common organic solvents, which facilitates its use in various experiments. However, N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has some limitations for lab experiments. It has a low water solubility, which limits its use in aqueous environments. Additionally, N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has a short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide can also be studied for its potential use as an anticonvulsant and analgesic agent. Additionally, the synthesis of N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide derivatives can be explored to improve its therapeutic properties and reduce its limitations.
Conclusion
In conclusion, N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been investigated for its potential use in the treatment of various diseases and has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide exerts its therapeutic effects through the modulation of various biochemical pathways. While N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has some limitations for lab experiments, it has several potential future directions for scientific research.

Synthesis Methods

The synthesis of N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide involves the reaction of 4-allyloxyaniline and 2-thiopheneacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation to yield N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide as a white crystalline solid. The purity of N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-prop-2-enoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-9-18-13-7-5-12(6-8-13)16-15(17)11-14-4-3-10-19-14/h2-8,10H,1,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXLZQKXFSUUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(prop-2-en-1-yloxy)phenyl]-2-(thiophen-2-yl)acetamide

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